2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone
Overview
Description
“2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone” is a chemical compound with the molecular formula C11H11F3O4 . It has a molecular weight of 264.2 .
Molecular Structure Analysis
The molecular structure of “2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone” consists of a trifluoroethanone group attached to a trimethoxyphenyl group . The trifluoroethanone group contains a carbonyl (C=O) group and three fluorine atoms attached to the same carbon atom. The trimethoxyphenyl group consists of a phenyl ring with three methoxy (OCH3) groups attached .Scientific Research Applications
1. Environmental Applications
- An environmentally benign process was developed for preparing 1-(2,3,4-trimethoxyphenyl)-2-substituted heterocyclic thio ethanone derivatives. These compounds showed moderate antifungal activity, suggesting potential applications in environmental biocontrol (Yang et al., 2004).
2. Synthetic Chemistry
- The compound was utilized in the synthesis of trifluoromethylnaphthalenes through reactions with benzylic Grignard reagents. This highlights its role in facilitating diverse chemical syntheses (Mellor et al., 2000).
- Another study described the synthesis of phosphorus compounds containing trifluoromethyl groups using a compound similar to 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone. This method offers a straightforward approach for preparing complex phosphorus compounds (Kalantari et al., 2006).
- A study explored the reaction of 3-aryl-1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ones, leading to the cleavage of the alkyne moiety and production of 1-(3,4,5-trimethoxyphenyl)ethanone. This research contributes to the field of organic synthesis and reaction mechanisms (Vasilevsky et al., 2015).
3. Material Science
- In material science, the compound was used in the synthesis of hyperbranched polymers with controlled degrees of branching, demonstrating its utility in polymer chemistry (Segawa et al., 2010).
4. Analytical Chemistry
- The compound has been used in the development of sensitive analytical methods, such as in the determination of genotoxic impurities in fluconazole samples by liquid chromatography–tandem mass spectrometry (Devanna & Reddy, 2016).
5. Biological Studies
- Its derivatives have been synthesized and tested for antimicrobial activities, indicating potential applications in the development of new antimicrobial agents (Nandhikumar & Subramani, 2018).
Safety And Hazards
The safety data sheet for a similar compound, “2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone”, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.
properties
IUPAC Name |
2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O4/c1-16-7-4-6(10(15)11(12,13)14)5-8(17-2)9(7)18-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLDWIMVQKZBEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744626 | |
Record name | 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone | |
CAS RN |
919530-43-1 | |
Record name | 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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